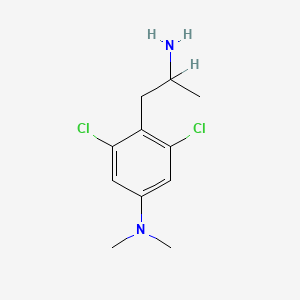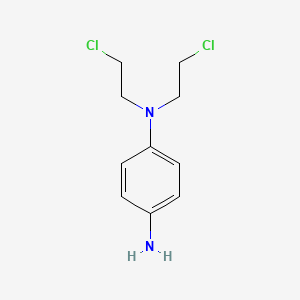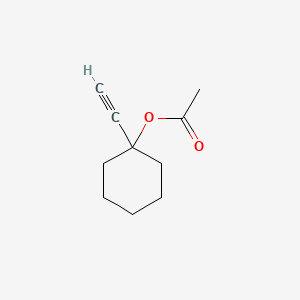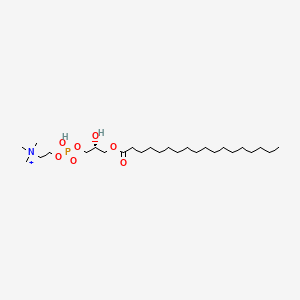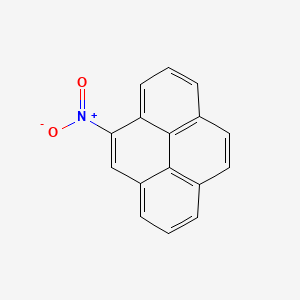
4-ニトロピレン
概要
説明
4-Nitropyrene, a synthetic, orange needle-shaped solid, is practically insoluble in water and soluble in various organic solvents such as diethyl ether, acetone, ethanol, benzene, and toluene. Its primary source is particulate emissions from combustion products, notably diesel exhaust. It is not utilized for commercial applications but is significant in research, particularly due to its potential carcinogenicity. The primary human exposure route is inhalation, especially in environments with low ambient airborne particulates containing 4-nitropyrene (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 2020).
Synthesis Analysis
4-Nitropyrene's synthesis involves reactions that can emit toxic fumes of nitrogen oxides when heated to decomposition. The substance has been synthesized with pyridine as the original reactant through N-oxidation and nitration reactions, utilizing water as a medium and tungstic acid and sulfuric acid as catalysts. This method not only reduces cost and environmental pollution but also achieves high yields, making it an efficient and eco-friendly approach to 4-nitropyrene synthesis (Hong-yan, 2004).
Molecular Structure Analysis
The molecular structure of 4-nitropyrene and related compounds has been extensively analyzed, indicating significant interaction between the nitro group and the aromatic π-system. The presence of the electron-withdrawing –NO2 group results in structural and electronic effects that are critical for understanding the reactivity and properties of 4-nitropyrene (Belova et al., 2020).
Chemical Reactions and Properties
4-Nitropyrene undergoes various chemical reactions, including nitroreduction and ring oxidation. These processes are crucial for its mutagenicity and carcinogenicity, as they lead to the formation of DNA adducts, a key step in carcinogenesis. Studies have shown that nitroreduction is primarily responsible for DNA adduct formation in sensitive tissues (Chae et al., 1999).
科学的研究の応用
環境科学:排水処理
4-ニトロピレン: は、排水処理におけるニトロアリーレンの化学選択的還元に関する研究で使用されています。この化合物は、バイオチャー担持金属触媒の触媒効率を調査する研究におけるモデル汚染物質として役立ちます。 これらの研究は、ニトロアリーレンを選択的に還元できる材料を設計し、産業廃水による環境への脅威を軽減するために不可欠です {svg_1}.
大気化学:光ニトロ化研究
大気化学において、4-ニトロピレンは、芳香族ニトロ誘導体の二次生成を理解するために重要です。この分野の研究では、水溶液中の硝酸イオンと亜硝酸イオンの光分解によって引き起こされる光ニトロ化プロセスを調べます。 この研究は、4-ニトロピレンのような化合物を含むニトロアリーレンの環境への影響を評価するために不可欠です {svg_2}.
薬理学:代謝経路
4-ニトロピレン: は、ヒトの肝臓および肺ミクロソームにおける代謝経路について薬理学的に研究されています。 ヒトが4-ニトロピレンをどのように代謝するか、およびシトクロムP450酵素がその活性化または解毒に果たす役割を理解することは、環境発がん物質に対する個人の感受性を評価するために不可欠です {svg_3}.
化学工業:触媒開発
化学工業において、4-ニトロピレンは、ニトロアリーレンの還元のための触媒開発に関与しています。 この分野の研究は、4-ニトロピレンを基準化合物として、化学物質の大規模生産のためのより効率的で環境に優しいプロセスを作成することを目指しています {svg_4}.
農業:窒素固定研究
4-ニトロピレンの農業における直接的な用途は目立ちませんが、その構造と挙動は、農業システムにおける窒素固定と移動に関する研究に役立ちます。 ニトロアリーレンの環境における挙動を理解することは、農業慣行の改善と窒素利用効率の向上につながる可能性があります {svg_5}.
医学研究:発がん性評価
4-ニトロピレン: は、がんを誘発するために医学研究で使用される研究用化学物質です。これは、発がんのメカニズムを理解し、環境汚染物質の変異原性を評価するのに役立ちます。 この研究は、リスク評価と安全規制の開発に貢献しています {svg_6}.
バイオテクノロジー:活性酸素種(ROS)研究
バイオテクノロジーにおいて、4-ニトロピレンは、UVA光照射による活性酸素種の誘導と脂質過酸化物の生成を研究するために使用されます。 これらの研究は、環境汚染物質の遺伝毒性効果を理解し、それらを検出するための新しい分析方法を開発するために不可欠です {svg_7}.
材料科学:メカノクロミック特性
4-ニトロピレン: は、そのメカノクロミック特性を探求するために材料科学研究で使用されています。研究は、4-ニトロピレンが機械的ストレス下で発光色の変化を示す化合物の前駆体である芳香族炭化水素のルミネッセントメカノクロミズムに焦点を当てています。 この研究は、新しい光学特性を持つ新素材の開発に影響を与えています {svg_8}.
作用機序
Target of Action
The primary targets of 4-Nitropyrene are the human cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of 4-Nitropyrene, leading to its activation and/or detoxification . The specific P450 enzymes involved in the metabolism of 4-Nitropyrene are P450 3A4 and, to a lesser extent, P450 1A2 .
Mode of Action
4-Nitropyrene interacts with its targets, the P450 enzymes, through a series of oxidative and reductive reactions . The P450 3A4 enzyme is responsible for the formation of 3-hydroxy-1-nitropyrene from 1-Nitropyrene and the formation of trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene, 9(10)-hydroxy-4-nitropyrene, and 4-aminopyrene from 4-Nitropyrene . These interactions result in the formation of various metabolites .
Biochemical Pathways
The biochemical pathways affected by 4-Nitropyrene involve both oxidative and reductive reactions . The oxidative pathway leads to the formation of ring-oxidized metabolites (phenols and trans-dihydrodiols), while the reductive pathway leads to the formation of aminopyrene . These pathways are catalyzed by specific human P450 enzymes, and the role of these enzymes in catalyzing these pathways is dependent upon the position of the nitro group .
Result of Action
The result of 4-Nitropyrene’s action involves the formation of various metabolites through its interaction with P450 enzymes . These metabolites can covalently modify DNA targets, leading to mutations and potentially triggering pathogenic mechanisms . Specifically, 4-Nitropyrene is genotoxic in bacterial cells and induces cell transformation in BALB-c cells in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitropyrene. For instance, 4-Nitropyrene is found in particulate emissions from many combustion sources, most notably, diesel exhausts . It is also present in the effluents of nitrobenzene production plants . These environmental matrices can impact the distribution and concentration of 4-Nitropyrene, thereby influencing its action and potential health effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-nitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKIUIWPSPSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074844 | |
| Record name | 4-Nitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange needles; [NTP] | |
| Record name | 4-Nitropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Orange needles from methyl carbonate/methanol, Slender orange needles | |
CAS RN |
57835-92-4 | |
| Record name | 4-Nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOT1408EDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Nitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190-192 °C, MP: 196.7 to 197.5 °C | |
| Record name | 4-Nitropyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary route of human exposure to 4-nitropyrene?
A1: Inhalation is the primary route of potential human exposure to 4-nitropyrene, as it is mainly found in airborne particulate matter. []
Q2: What is the molecular formula and weight of 4-nitropyrene?
A2: 4-Nitropyrene has a molecular formula of C16H9NO2 and a molecular weight of 247.25 g/mol. []
Q3: What makes 4-nitropyrene a concern for human health?
A3: 4-Nitropyrene is classified as reasonably anticipated to be a human carcinogen. [] Its carcinogenic potential stems from its metabolic activation within the body.
Q4: How is 4-nitropyrene metabolized in the body?
A4: 4-Nitropyrene is metabolized through two main pathways: nitroreduction and ring oxidation. [, ] The balance between these pathways plays a crucial role in determining its carcinogenic potential.
Q5: What is the significance of nitroreduction in the metabolism of 4-nitropyrene?
A5: Nitroreduction is a crucial activation pathway for 4-nitropyrene. This pathway leads to the formation of DNA adducts, particularly in the mammary gland, a target organ for 4-nitropyrene-induced carcinogenesis. []
Q6: Which human enzymes are primarily involved in the metabolism of 4-nitropyrene?
A7: Studies using human liver microsomes suggest that cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative and reductive metabolism of 4-nitropyrene. []
Q7: What are the major DNA adducts formed from 4-nitropyrene metabolism?
A8: The primary DNA adducts formed are derived from the nitroreduction pathway. While their exact structures are not fully elucidated, they have been shown to be distinct from the synthetic standard N-(deoxyguanosin-8-yl)-4-aminopyrene. []
Q8: What types of cancers have been linked to 4-nitropyrene exposure in animal studies?
A9: Animal studies have shown that 4-nitropyrene induces mammary tumors, particularly in female rats. [, , ] It has also been shown to cause liver and lung tumors in mice. []
Q9: Does the position of the nitro group influence the carcinogenicity of nitropyrenes?
A10: Yes, the position of the nitro group significantly impacts the carcinogenicity of nitropyrenes. For example, 4-nitropyrene is a more potent mammary carcinogen than 1-nitropyrene in rats. []
Q10: How does the carcinogenicity of 4-nitropyrene compare to other nitrated PAHs?
A11: 4-nitropyrene is considered one of the most potent carcinogenic nitrated PAHs. In newborn mouse assays, it exhibited higher tumorigenicity than pyrene, 1-nitropyrene, and even the dinitropyrenes. []
Q11: Are there any known environmental factors influencing the formation of 4-nitropyrene?
A12: The presence of metallic oxides, commonly found in soil, can impact the formation of nitrated pyrenes, including 4-nitropyrene, under xenon lamp irradiation and in the presence of various nitrogen sources. []
Q12: How do diesel particulate filters (DPFs) affect the emission of 4-nitropyrene?
A13: While DPFs are effective in reducing the emission of many carcinogenic PAHs, they can also lead to the secondary formation of certain nitro-PAHs. Interestingly, the use of DPFs can decrease the emission of 4-nitropyrene. []
Q13: Is 4-nitropyrene found in higher concentrations in urban or suburban areas?
A14: While 4-nitropyrene is found in both urban and suburban environments, its concentration tends to be higher in urban areas with heavier traffic, suggesting a significant contribution from diesel exhaust. [, ]
Q14: What are the challenges in studying the environmental fate and impact of 4-nitropyrene?
A15: Studying 4-nitropyrene's environmental impact is challenging due to its low concentrations, complex mixtures with other pollutants, and the lack of standardized analytical methods. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




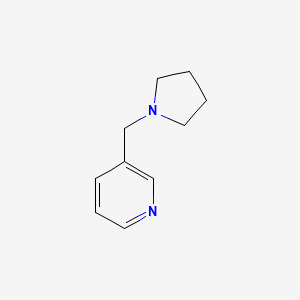
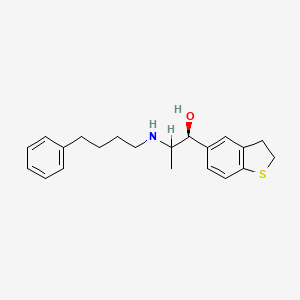


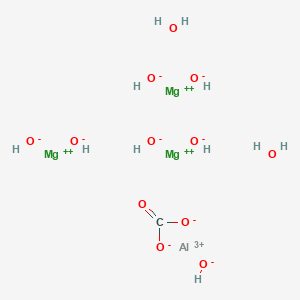
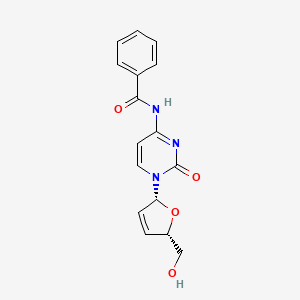
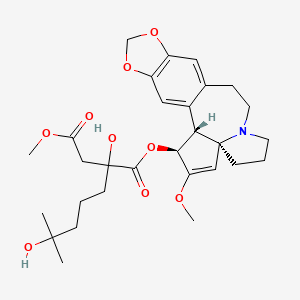
![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)
